molecular formula C12H15NO2 B13112519 Methyl4-(amino(cyclopropyl)methyl)benzoate

Methyl4-(amino(cyclopropyl)methyl)benzoate

Cat. No.: B13112519
M. Wt: 205.25 g/mol
InChI Key: XYRHXEYPJZRFMU-UHFFFAOYSA-N
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Description

Methyl 4-(amino(cyclopropyl)methyl)benzoate is an organic compound with the molecular formula C12H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino(cyclopropyl)methyl group is attached to the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(amino(cyclopropyl)methyl)benzoate typically involves the esterification of 4-(amino(cyclopropyl)methyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of Methyl 4-(amino(cyclopropyl)methyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(amino(cyclopropyl)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(amino(cyclopropyl)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(amino(cyclopropyl)methyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the cyclopropyl group.

    Methyl 4-(aminomethyl)benzoate: Similar structure but lacks the cyclopropyl ring.

    Methyl 4-(cyclopropylmethyl)benzoate: Similar structure but lacks the amino group.

Uniqueness

Methyl 4-(amino(cyclopropyl)methyl)benzoate is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties. The cyclopropyl ring adds steric hindrance and rigidity to the molecule, potentially enhancing its stability and reactivity .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 4-[amino(cyclopropyl)methyl]benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8/h4-8,11H,2-3,13H2,1H3

InChI Key

XYRHXEYPJZRFMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2CC2)N

Origin of Product

United States

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